4-Propanoylphenyl benzenesulfonate
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Overview
Description
4-Propanoylphenyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further connected to a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl benzenesulfonate typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of benzene derivatives using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the propanoyl group onto the phenyl ring. Subsequently, the sulfonation of the resulting compound can be achieved using fuming sulfuric acid (oleum) to introduce the benzenesulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-Propanoylphenyl benzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the propanoyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonate compound with similar reactivity but lacking the propanoyl group.
4-Acylphenyl benzenesulfonates: Compounds with different acyl groups (e.g., acetyl, butanoyl) attached to the phenyl ring.
Uniqueness
4-Propanoylphenyl benzenesulfonate is unique due to the presence of both the propanoyl and benzenesulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
67474-05-9 |
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Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(4-propanoylphenyl) benzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-2-15(16)12-8-10-13(11-9-12)19-20(17,18)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
InChI Key |
LWQKPVCREQFLME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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